4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
This compound belongs to a class of heterocyclic molecules featuring a 1,4-benzoxazin-3-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-ethoxyphenyl group. Its synthesis involves coupling (E)-N'-hydroxy-2-phenylacetimidamide derivatives with 1,4-benzoxazine acetates, as described in recent literature . Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
4-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-24-14-7-5-6-13(10-14)19-20-17(26-21-19)11-22-15-8-3-4-9-16(15)25-12-18(22)23/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGAMHNNVRZEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the oxadiazole ring and the benzoxazinone core. Common synthetic routes include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Benzoxazinone Core: This involves the cyclization of o-aminophenols with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the oxadiazole ring with the benzoxazinone core using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazinone or oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoxazinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Properties
Recent investigations have highlighted the potential anticancer activities of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of apoptotic signaling pathways. Molecular docking studies suggest strong binding affinity to targets involved in cancer progression .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Key Observations:
- Electronic Effects : The ethoxy group in the target compound provides moderate electron-donating properties, contrasting with the electron-withdrawing trifluoromethoxy group in , which may influence receptor binding kinetics.
- Solubility : Methoxy and ethoxy groups improve water solubility relative to halogenated derivatives (e.g., mentions a 3-chlorophenyl analog), but sulfonyl groups (as in ) further enhance polarity.
Critical Research Needs :
- Comparative pharmacokinetic studies (e.g., metabolic stability of ethoxy vs. methoxy groups).
- Target validation (e.g., enzyme inhibition assays for kinases or GPCRs).
Biological Activity
The compound 4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Physical Properties
- Molecular Weight : 342.36 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 2
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3 |
| Molecular Weight | 342.36 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a related oxadiazole derivative demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Anticancer Potential
Research has shown that derivatives of oxadiazole possess anticancer properties. A study focusing on a related compound revealed its ability to induce apoptosis in cancer cells through the activation of caspase pathways . The mechanism involved cell cycle arrest and modulation of key signaling pathways responsible for tumor growth.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating a possible therapeutic application in inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis and cell cycle arrest |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study 1: Antimicrobial Efficacy
In a study published in International Journal of Biology and Chemistry, the compound was tested against a panel of bacteria and fungi. Results showed that it inhibited the growth of Staphylococcus aureus and Candida albicans effectively, with an MIC comparable to conventional treatments .
Case Study 2: Anticancer Activity
A study conducted on melanoma cells demonstrated that the compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, leading to increased caspase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
